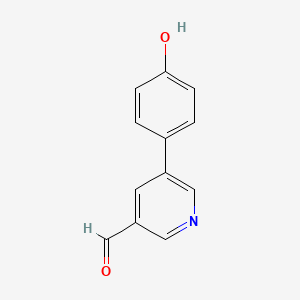![molecular formula C10H11BrF2N2 B1415544 2-Bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine CAS No. 1934596-70-9](/img/structure/B1415544.png)
2-Bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine
Vue d'ensemble
Description
2-Bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine, also known as 2-Bromo-6-DFPMP, is a pyridine-based compound used in a variety of scientific research applications. Its unique structure and properties have made it a useful tool for a range of scientific fields, including organic synthesis, medicinal chemistry, and biochemistry.
Applications De Recherche Scientifique
Proton Transfer Studies
Research on compounds similar to 2-Bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine, such as 2-(1H-pyrazol-5-yl)pyridines, has revealed their capacity for various photoreactions, including excited-state intramolecular and intermolecular proton transfers. These studies provide valuable insights into the photochemical behavior of pyridine derivatives (Vetokhina et al., 2012).
Synthesis and Biological Activities
Pyridine derivatives, synthesized through methods like the Suzuki cross-coupling reaction, have been studied for their potential biological activities. Research has shown that certain pyridine derivatives exhibit significant biological properties, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Use in Time-Resolved Fluorescence Immunoassay
A bifunctional chelate intermediate of time-resolved fluorescence immunoassay, synthesized from a pyridine derivative, has shown promise in increasing the efficiency of such assays. The research focused on the synthesis, separation, and characterization of this intermediate, demonstrating its potential application in biochemical assays (Pang Li-hua, 2009).
Spectroscopic and DFT Studies
Spectroscopic techniques, along with density functional theory (DFT), have been used to characterize and analyze pyridine derivatives, revealing insights into their molecular structure and properties. Such studies are crucial for understanding the chemical behavior and potential applications of these compounds (Vural & Kara, 2017).
Crystal Structure Investigations
Research into the crystal and molecular structures of pyridine derivatives has provided detailed insights into their molecular geometry and intermolecular interactions. This information is vital for understanding the properties and potential applications of these compounds in various fields (Rodi et al., 2013).
Catalytic Applications
Studies have also been conducted on the use of pyridine derivatives as ligands in catalytic reactions, such as ethylene oligomerization. These compounds have shown promising results in enhancing the efficiency and selectivity of these reactions, demonstrating their potential in industrial applications (Nyamato et al., 2016).
Antimicrobial Activity
Research on cyanopyridine derivatives has revealed their potential as antimicrobial agents. The synthesized compounds have been evaluated against various bacteria, showing promising results in inhibiting microbial growth (Bogdanowicz et al., 2013).
Propriétés
IUPAC Name |
2-bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF2N2/c11-9-3-1-2-8(14-9)6-15-5-4-10(12,13)7-15/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOVQBBNZIWDCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(2-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1415462.png)



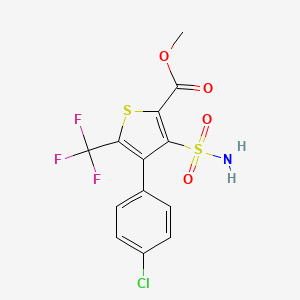
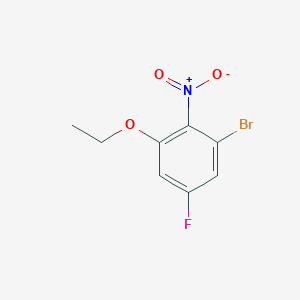

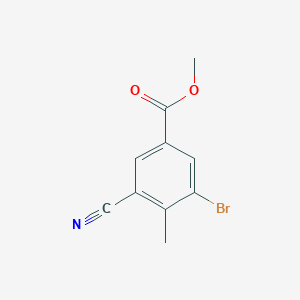
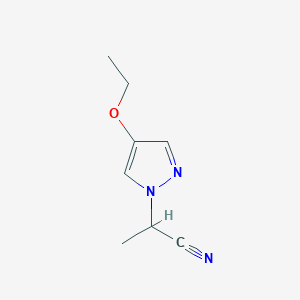
methylamine](/img/structure/B1415480.png)



